molecular formula C15H22O2 B1383355 {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene CAS No. 1803608-56-1

{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene

Cat. No.: B1383355
CAS No.: 1803608-56-1
M. Wt: 234.33 g/mol
InChI Key: ZBAQJFMLNWPWHW-UHFFFAOYSA-N
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Description

{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol.

Scientific Research Applications

{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The preparation of {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene involves synthetic routes that typically include the reaction of tert-butyl alcohol with cyclobutanone to form tert-butoxycyclobutanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as potassium tert-butoxide (KOt-Bu) to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) to replace the tert-butoxy group with other functional groups.

Mechanism of Action

The mechanism of action of {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents used. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and properties .

Comparison with Similar Compounds

{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene can be compared with other similar compounds, such as:

    {[3-(Methoxy)cyclobutoxy]methyl}benzene: This compound has a methoxy group instead of a tert-butoxy group, leading to differences in reactivity and chemical properties.

    {[3-(Ethoxy)cyclobutoxy]methyl}benzene: The presence of an ethoxy group affects the compound’s steric and electronic properties, influencing its behavior in chemical reactions.

    {[3-(Isopropoxy)cyclobutoxy]methyl}benzene: The isopropoxy group introduces additional steric hindrance, impacting the compound’s reactivity and selectivity in reactions.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQJFMLNWPWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197369
Record name Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-56-1
Record name Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803608-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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